An In-depth Technical Guide to Fmoc-D-Phe-OH-d5 in Peptide Synthesis
An In-depth Technical Guide to Fmoc-D-Phe-OH-d5 in Peptide Synthesis
This guide provides a comprehensive overview of Fmoc-D-Phe-OH-d5, a deuterated amino acid derivative crucial for modern peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, applications in peptide synthesis, and relevant experimental protocols. The inclusion of a deuterium-labeled phenyl ring offers unique advantages for analytical and metabolic studies.
Core Properties: A Comparative Analysis
Fmoc-D-Phe-OH-d5 is the deuterium-labeled counterpart of Fmoc-D-Phe-OH.[1] The primary distinction lies in the five deuterium (B1214612) atoms on the phenyl ring, which increases the molecular weight and serves as a stable isotopic label. Below is a summary of their key quantitative properties.
| Property | Fmoc-D-Phe-OH-d5 | Fmoc-D-Phe-OH (Non-labeled) |
| Molecular Formula | C₂₄H₁₆D₅NO₄[1] | C₂₄H₂₁NO₄[2] |
| Molecular Weight | 392.46 g/mol [1][3] | 387.4 g/mol [2] |
| CAS Number | 2714483-74-4[1] | 86123-10-6[2] |
| Appearance | White to off-white powder/solid | White to off-white powder[2] |
| Purity | ≥98%[4] | ≥99.0% (HPLC)[5], ≥99.5% (Chiral HPLC)[2] |
| Isotopic Enrichment | 98% atom D[4] | N/A |
| Solubility | Soluble in Chloroform[4], DMF[5] | Soluble in DMF[5] |
| Storage Conditions | Store refrigerated (+2°C to +8°C), desiccated, and protected from light.[3] | Store at 0 - 8°C[2] |
Key Applications in Research and Development
The incorporation of deuterium into the D-phenylalanine structure provides significant advantages for specific applications:
-
Internal Standard: Fmoc-D-Phe-OH-d5 is frequently used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (GC-MS or LC-MS).[1] Its distinct mass allows for precise quantification of the non-labeled analogue in complex biological samples.
-
Metabolic and Pharmacokinetic Studies: Deuteration can alter the metabolic profile of a drug.[1] Peptides synthesized with Fmoc-D-Phe-OH-d5 can be used as tracers to study metabolic pathways and pharmacokinetics, as the deuterium substitution can impact the rate of enzymatic degradation.[1]
-
Enhanced Stability: The inclusion of D-amino acids, such as D-phenylalanine, into peptide sequences can significantly increase their resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[6][7] This is a critical attribute for the development of peptide-based therapeutics.
-
Peptide Synthesis: As a protected amino acid, its primary role is as a building block in Solid-Phase Peptide Synthesis (SPPS) to create custom peptides with specific properties.[2][6]
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The foundational application of Fmoc-D-Phe-OH-d5 is its incorporation into a growing peptide chain via Fmoc-based SPPS. The Fmoc group protects the α-amino group, preventing unwanted side reactions, and is removed under mild basic conditions.[6]
A Standard SPPS Cycle for Incorporating Fmoc-D-Phe-OH-d5
This protocol outlines a generalized manual procedure for a single coupling cycle on a 0.1 mmol scale.
Materials and Reagents:
-
Peptide synthesis resin (e.g., Wang resin, Rink Amide resin)[8]
-
Fmoc-D-Phe-OH-d5
-
Deprotection Solution: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Coupling/Activation Reagents:
-
An activator such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide).[8]
-
A base such as N,N-Diisopropylethylamine (DIPEA).
-
-
Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA) for washing.
Methodology:
-
Resin Preparation:
-
Place the resin in a suitable reaction vessel.
-
Swell the resin in DMF for 15-30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[9]
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly to remove residual piperidine and byproducts. A typical wash cycle is:
-
DMF (3 times)
-
IPA (2 times)
-
DMF (3 times)
-
-
-
Amino Acid Coupling (Activation and Addition):
-
In a separate vessel, dissolve Fmoc-D-Phe-OH-d5 (e.g., 3-fold molar excess) and an equimolar amount of HBTU in DMF.[9]
-
Add the base, DIPEA (e.g., 2 equivalents relative to the amino acid), to the solution to activate the amino acid.
-
Allow the activation to proceed for 3-8 minutes.[9]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours to allow the coupling reaction to complete.[8]
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin again with DMF and DCM to remove any unreacted reagents and byproducts.[6]
-
-
Cycle Repetition:
-
The resin, now bearing the newly coupled Fmoc-D-Phe-OH-d5, is ready for the next cycle of deprotection and coupling with the subsequent amino acid in the desired sequence.
-
Visualizations
The following diagrams illustrate the core workflow of SPPS and the logical advantages of using deuterated amino acids.
Caption: A simplified workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Caption: Logical flow of the advantages conferred by using Fmoc-D-Phe-OH-d5 in peptide research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. L-Phenylalanine-ð-Fmoc (ring-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-7786-0.25 [isotope.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fmoc-D-Phe-OH Novabiochem 86123-10-6 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chempep.com [chempep.com]
Fmoc-NH-Peptide-Resin

